![molecular formula C12H11BrN4OS B7788206 1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea](/img/structure/B7788206.png)
1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the PubChem Compound Identifier (CID) 5480254 is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2. This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .
Métodos De Preparación
4-Fluoronitrobenzene is typically prepared from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as the reagent. The reaction can be represented as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ] This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
4-Fluoronitrobenzene undergoes various types of chemical reactions, including:
Reduction: It can be hydrogenated to produce 4-fluoroaniline, which is a precursor to the fungicide fluoroimide.
Substitution: The presence of the electron-withdrawing nitro group makes the fluoride a good leaving group.
Common reagents used in these reactions include hydrogen gas for reduction and phenoxide for substitution reactions. The major products formed from these reactions are 4-fluoroaniline and mononitrodiphenylether, respectively .
Aplicaciones Científicas De Investigación
4-Fluoronitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: 4-Fluoroaniline, a reduction product of 4-fluoronitrobenzene, is used in the synthesis of fluoroimide, a fungicide with medical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-fluoronitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group. This makes the fluorine atom a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparación Con Compuestos Similares
4-Fluoronitrobenzene can be compared with other isomeric fluoronitrobenzenes, such as 2-fluoronitrobenzene and 3-fluoronitrobenzene. The uniqueness of 4-fluoronitrobenzene lies in its specific position of the fluorine and nitro groups on the benzene ring, which influences its reactivity and applications. Similar compounds include:
2-Fluoronitrobenzene: Another isomer with the fluorine and nitro groups in different positions.
3-Fluoronitrobenzene: An isomer with the fluorine and nitro groups in yet another arrangement.
4-Nitrochlorobenzene: The precursor used in the synthesis of 4-fluoronitrobenzene.
These comparisons highlight the unique properties and applications of 4-fluoronitrobenzene in various fields.
Propiedades
IUPAC Name |
1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c1-2-5-14-12(19)17-16-10-8-6-7(13)3-4-9(8)15-11(10)18/h2-4,6H,1,5H2,(H2,14,17,19)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJVLFMGSZVEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC1=C2C=C(C=CC2=NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)NNC1=C2C=C(C=CC2=NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
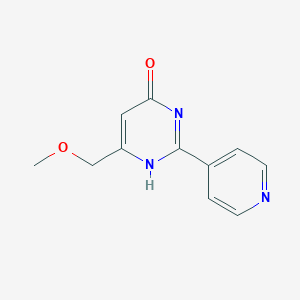
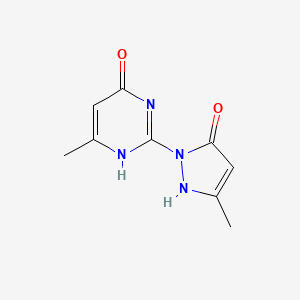
![(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B7788130.png)
![(5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B7788139.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7788146.png)
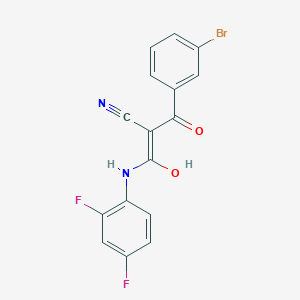
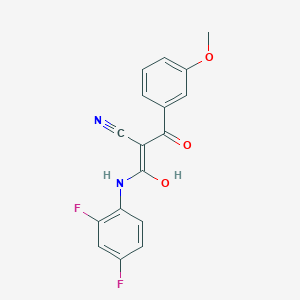
![2-[1-[(4-chlorophenyl)methylamino]ethyl]-1H-quinazolin-4-one](/img/structure/B7788174.png)
![2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7788180.png)
![2-(1,3-dioxoinden-2-ylidene)-2-[(6-methoxypyridin-3-yl)amino]acetonitrile](/img/structure/B7788199.png)
![2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione](/img/structure/B7788215.png)
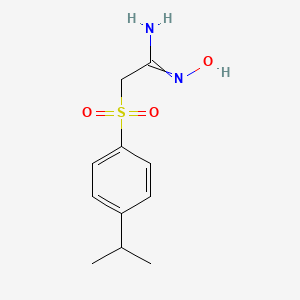
![2-[(4-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7788229.png)
![1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-](/img/structure/B7788237.png)
